![molecular formula C23H26N2O5 B2700949 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide CAS No. 851407-45-9](/img/structure/B2700949.png)
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a quinoline moiety, which is a heterocyclic compound with a wide range of applications in medicinal chemistry . The molecule also contains a benzamide group, which is often found in pharmaceuticals and has various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a benzamide group, and three methoxy groups attached to the benzamide ring. The quinoline ring contains a nitrogen atom and a carbonyl group, which could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. The quinoline moiety, the benzamide group, and the methoxy groups could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could potentially increase its solubility in organic solvents .Aplicaciones Científicas De Investigación
Psycho- and Neurotropic Profiling
The psycho- and neurotropic properties of related quinoline derivatives have been explored through in vivo studies. These studies involved tests such as the open field test, elevated plus maze, and rotarod test, identifying substances with specific sedative effects and anti-amnesic activities. Such research indicates the potential of quinoline derivatives in developing psychoactive compounds with anti-anxiety, anti-amnesic, and antihypoxic effects (Podolsky, Shtrygol’, & Zubkov, 2017).
Synthetic Methodologies
Extensive work has been done on the synthesis of quinoline derivatives, which are important intermediates for pharmaceutically active compounds. Efficient, large-scale synthesis methods have been developed for octahydrobenzo[g]quinolines, demonstrating the feasibility for manufacturing such compounds on a large scale. These methodologies involve starting from readily available materials, highlighting the chemical compound's role in facilitating the development of new pharmaceuticals (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Cytotoxic Activity
Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to quinoline derivatives, has shown potent cytotoxic effects against various cancer cell lines. These studies provide insights into the chemical framework's potential for developing new anticancer agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Structural Analysis
Detailed structural analysis of quinoline derivatives, including crystallographic studies, helps in understanding the molecular arrangement and potential interactions. Such analysis is crucial for designing compounds with desired properties and for the development of materials with specific functions (Shrungesh Kumar, Naveen, Kumara, Mahadevan, & Lokanath, 2015).
Catalytic Applications
Quinoline derivatives have also been explored for their use in catalysis, particularly in the preparation of ruthenium catalysts for ketone reduction. This research demonstrates the compound's role in facilitating chemical reactions, which is essential for various industrial and pharmaceutical processes (Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, & Baratta, 2016).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. Quinoline derivatives have been tested for various biological properties including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-13-6-7-15-10-16(23(27)25-20(15)14(13)2)8-9-24-22(26)17-11-18(28-3)21(30-5)19(12-17)29-4/h6-7,10-12H,8-9H2,1-5H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNYBXMFKRAHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2700866.png)
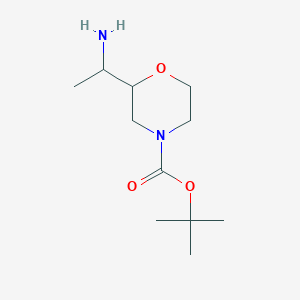
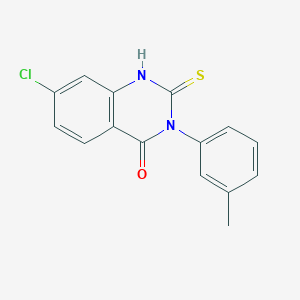
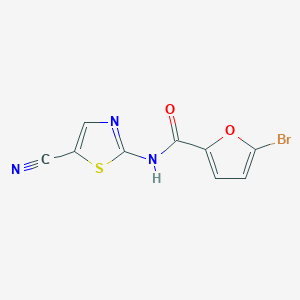
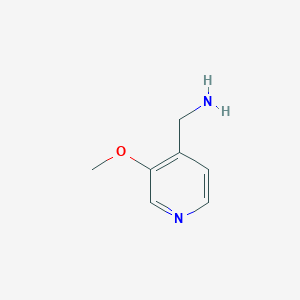
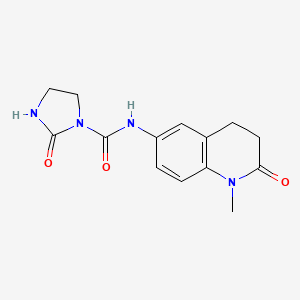
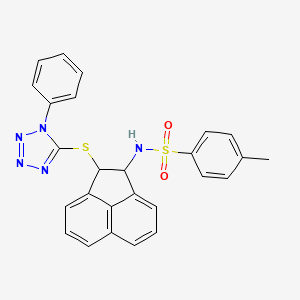
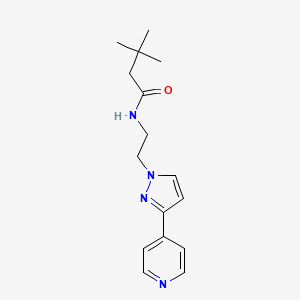
![3-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2700882.png)
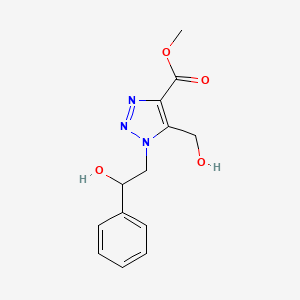

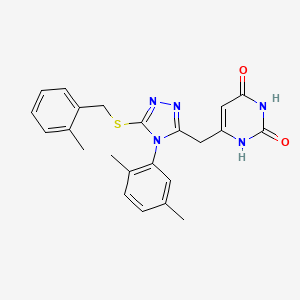
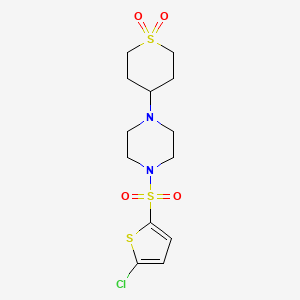
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2700888.png)